Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Overview
Description
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate is a heterocyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is characterized by its bicyclic structure, which includes two nitrogen atoms and a tert-butyl ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate typically involves multi-step reactions. One common method includes the use of triethylamine, hydrogen, and palladium hydroxide on carbon in ethanol under high pressure . The reaction conditions often involve refluxing in toluene, followed by reduction with lithium aluminium tetrahydride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets. This can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride: Similar structure but with a hydrochloride group.
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Different bicyclic arrangement.
Uniqueness
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific bicyclic structure, which provides distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and development.
Properties
IUPAC Name |
tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-8-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJIICGAXIAFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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